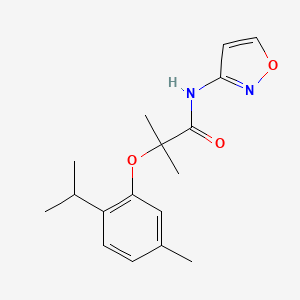![molecular formula C13H16LiNO4 B4928227 lithium;3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)
lithium;3-[(4-propoxybenzoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-[(4-propoxybenzoyl)amino]propanoate is an organic compound that features a lithium cation and a propoxybenzoyl group attached to an amino propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-[(4-propoxybenzoyl)amino]propanoate typically involves the following steps:
Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-propoxybenzoic acid with a suitable reagent, such as thionyl chloride, to form 4-propoxybenzoyl chloride.
Amidation Reaction: The 4-propoxybenzoyl chloride is then reacted with 3-aminopropanoic acid in the presence of a base, such as triethylamine, to form 3-[(4-propoxybenzoyl)amino]propanoic acid.
Lithiation: Finally, the 3-[(4-propoxybenzoyl)amino]propanoic acid is treated with a lithium source, such as lithium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-[(4-propoxybenzoyl)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The propoxybenzoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-propoxybenzoic acid or 4-propoxybenzaldehyde.
Reduction: Formation of 4-propoxybenzyl alcohol or 3-aminopropanol.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Lithium;3-[(4-propoxybenzoyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of lithium;3-[(4-propoxybenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit enzymes involved in key biochemical pathways, such as glycogen synthase kinase 3.
Modulation of Receptors: It may modulate neurotransmitter receptors, affecting neuronal signaling and function.
Alteration of Ion Channels: It may influence ion channels, altering cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3-[(4-isopropoxybenzoyl)amino]propanoate
- Lithium;3-[(4-butoxybenzoyl)amino]propanoate
- Lithium;3-[(4-ethoxybenzoyl)amino]propanoate
Uniqueness
Lithium;3-[(4-propoxybenzoyl)amino]propanoate is unique due to its specific propoxybenzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
lithium;3-[(4-propoxybenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.Li/c1-2-9-18-11-5-3-10(4-6-11)13(17)14-8-7-12(15)16;/h3-6H,2,7-9H2,1H3,(H,14,17)(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRQWJZORRDFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B4928148.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B4928163.png)
![(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B4928169.png)
![(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B4928185.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928193.png)
![(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone](/img/structure/B4928195.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B4928196.png)
![1,3-dimethyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4928200.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)

![N-[[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B4928221.png)

